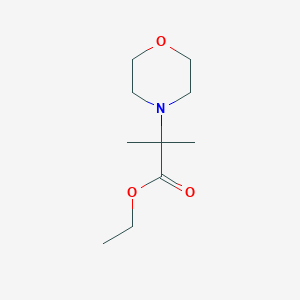

Ethyl 2-methyl-2-morpholin-4-ylpropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-2-morpholin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-4-14-9(12)10(2,3)11-5-7-13-8-6-11/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAUKWDRWDHULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Methyl 2 Morpholin 4 Ylpropanoate

Established Synthetic Routes for Propanoate Esters and Morpholine (B109124) Derivatives

The synthesis of Ethyl 2-methyl-2-morpholin-4-ylpropanoate can be approached by considering the formation of its two primary structural components: the ethyl propanoate moiety and the N-substituted morpholine ring. Established methods for creating these structures form the foundation for synthesizing the target molecule.

Esterification Reactions and Catalytic Approaches

Esterification is a fundamental reaction in organic chemistry for producing esters, typically by reacting a carboxylic acid with an alcohol. chemguide.co.ukceon.rs The formation of the ethyl propanoate portion of the target molecule generally involves the esterification of a corresponding propanoic acid derivative. researchgate.netyoutube.com This reaction is characteristically slow and reversible, necessitating the use of a catalyst to achieve practical rates and yields. chemguide.co.uk

Catalytic Strategies: A variety of catalysts can be employed to facilitate esterification, broadly categorized as homogeneous, heterogeneous, and enzymatic. mdpi.com

Homogeneous Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) is a conventional and widely used catalyst. chemguide.co.ukceon.rs The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol. mdpi.comnumberanalytics.com Other homogeneous catalysts include dry hydrogen chloride gas. chemguide.co.uk

Heterogeneous Acid Catalysts: These solid-phase catalysts, such as ion-exchange resins, zeolites, and metal oxides, offer advantages like easier separation from the reaction mixture and potential for recyclability. mdpi.comnih.gov While they can suffer from issues like leaching, they represent a move towards more sustainable processes. nih.gov

Coupling Reagents: The Steglich esterification offers a mild alternative, using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jove.com This method is effective for coupling carboxylic acids and alcohols without requiring harsh acidic conditions. jove.com

The choice of catalyst and reaction conditions, such as temperature and reactant molar ratio, significantly influences the reaction rate and final yield. ceon.rsnumberanalytics.com For instance, increasing the temperature and using an excess of the alcohol can shift the reaction equilibrium towards the ester product. ceon.rs

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | High reactivity, low cost | Corrosive, difficult to separate, generates waste mdpi.comnih.gov |

| Heterogeneous Acid | Ion-exchange resins, Zeolites, Metal Oxides | Easily separable, recyclable mdpi.com | Potential for catalyst leaching and poisoning nih.gov |

| Coupling Reagents | EDC with DMAP (Steglich Esterification) | Mild reaction conditions, high yields jove.com | Higher cost of reagents |

| Enzymatic | Lipases | High selectivity, mild conditions, environmentally friendly researchgate.netbenthamdirect.com | Higher cost, potential for lower reaction rates nih.gov |

Alkylation Strategies in Morpholine Functionalization

Functionalizing the morpholine ring at the nitrogen atom is a key step in synthesizing the target compound. N-alkylation is a common strategy to achieve this. researchgate.net A plausible route involves the reaction of morpholine with an alkyl halide, such as ethyl 2-bromo-2-methylpropanoate. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the nitrogen atom of the morpholine acts as the nucleophile.

Another established method is the N-alkylation of morpholine with alcohols, which can be performed in the gas-solid phase using a catalyst like CuO–NiO/γ–Al₂O₃. researchgate.net This approach is effective for various low-carbon primary alcohols. researchgate.net The reactivity in these processes can be influenced by steric effects; for example, secondary alcohols tend to show lower product selectivity. researchgate.net

Novel Synthetic Approaches and Method Development

Recent advancements in synthetic chemistry have focused on improving efficiency, selectivity, and sustainability. These novel approaches are highly relevant to the synthesis of complex molecules like this compound and its analogues.

Stereoselective and Asymmetric Synthesis Considerations

While the target compound itself is not chiral, the principles of stereoselective and asymmetric synthesis are crucial for creating derivatives with specific three-dimensional arrangements, which is often vital in medicinal chemistry. nih.gove3s-conferences.org

For the Morpholine Ring: New methods have been developed for the stereoselective synthesis of substituted morpholines. nih.gov For instance, a copper(II) 2-ethylhexanoate (B8288628) promoted oxyamination of alkenes allows for the creation of 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity. nih.gov Other strategies include intramolecular reductive etherification, which can produce C-substituted morpholine derivatives stereoselectively. acs.org The stereochemical outcome in such reactions often depends on the stability of intermediates and the orientation of substituents in the transition state. acs.org

For the Propanoate Moiety: Creating chiral centers, particularly quaternary carbons (a carbon atom bonded to four other carbon atoms), is a significant challenge in synthesis. Synergistic catalysis, combining a chiral primary amino acid and an achiral palladium complex, has been successfully used for the enantioselective α-allylation of α-substituted β-ketoesters. acs.org This method generates a chiral quaternary carbon stereocenter in high yields and with excellent enantioselectivity. acs.org Furthermore, biocatalytic approaches using imine reductases (IREDs) enable the enantioselective synthesis of N-substituted α-amino esters from α-ketoesters through direct reductive amination, offering a highly selective route under mild conditions. nih.gov

High-Throughput Synthesis Techniques for Analog Libraries

In drug discovery, it is often necessary to synthesize a large number of structurally related compounds, known as an analog library, to screen for biological activity. acs.orgenamine.net High-throughput and solid-phase synthesis techniques are instrumental in this process.

Polymer-supported synthesis is a powerful technique for creating libraries of morpholine derivatives. nih.govresearchgate.net In this method, a starting material, such as an amino acid, is attached to an insoluble polymer resin. nih.gov Subsequent chemical transformations are carried out on the resin-bound substrate, and excess reagents and byproducts are easily washed away. The final product is then cleaved from the resin. This approach has been used to prepare morpholine-3-carboxylic acid derivatives stereoselectively. nih.govresearchgate.net The development of versatile scaffolds, such as bis-morpholine spiroacetals, provides a foundation for the sequential functionalization needed to assemble diverse compound libraries. acs.org

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

In Ester Synthesis: Significant strides have been made in developing greener esterification methods. This includes replacing hazardous chlorinated solvents with more environmentally benign alternatives like acetonitrile (B52724) in reactions such as the Steglich esterification. jove.com Innovative catalysts are also being developed; for example, bimetallic oxide clusters have shown high efficiency in cross-dehydrogenative coupling (CDC) reactions to produce esters, using molecular oxygen as the sole, non-toxic oxidant, with water as the only byproduct. labmanager.combritishwaterfilter.com Enzymatic synthesis using lipases is another green alternative that offers high selectivity under mild conditions, reducing energy consumption and by-product formation. researchgate.netbenthamdirect.com

In Morpholine Synthesis: Sustainable methods for morpholine synthesis are also emerging. A simple, redox-neutral, two-step protocol has been reported for converting 1,2-amino alcohols into morpholines using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). nih.govchemrxiv.org This method is notable for its facile and selective monoalkylation of primary amines and offers significant environmental and safety benefits over traditional approaches. nih.govchemrxiv.org

| Synthetic Target | Green Innovation | Key Features | Reference |

|---|---|---|---|

| Esters | Modified Steglich Esterification | Use of acetonitrile as a greener solvent, avoiding chlorinated solvents. | jove.com |

| Esters | Novel Bimetallic Catalysts | Utilizes molecular oxygen as the sole oxidant; water is the only byproduct. | labmanager.combritishwaterfilter.com |

| Esters | Enzymatic Catalysis | High selectivity (regio- and enantioselectivity) under mild conditions using lipases. | researchgate.netbenthamdirect.com |

| Morpholines | Redox-Neutral Annulation | Uses inexpensive reagents (ethylene sulfate, tBuOK) for converting 1,2-amino alcohols. | nih.govchemrxiv.org |

Chemical Reaction Mechanisms and Pathways

The reactivity of this compound is primarily dictated by the interplay of its ester and morpholine functionalities.

Nucleophilic Substitution Reactions

The nitrogen atom of the morpholine ring in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, the tertiary nature of this amine and the steric hindrance from the adjacent quaternary carbon center significantly diminish its reactivity in typical nucleophilic substitution reactions.

While direct SN2-type reactions on the morpholine nitrogen are unlikely, the compound can be synthesized via a nucleophilic substitution pathway. The synthesis of related morpholine derivatives often involves the reaction of morpholine with an appropriate electrophile. For instance, the synthesis of N-substituted morpholines can be achieved through the nucleophilic attack of the secondary amine of morpholine on an alkyl halide. researchgate.net

In a similar vein, the synthesis of this compound would likely involve the reaction of morpholine with an ethyl 2-bromo-2-methylpropanoate. This reaction would proceed via a nucleophilic substitution mechanism where the nitrogen atom of morpholine displaces the bromide ion.

Table 1: Plausible Nucleophilic Substitution for Synthesis

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Morpholine | Ethyl 2-bromo-2-methylpropanoate | This compound | Nucleophilic Substitution |

Oxidation and Reduction Chemistry

The morpholine ring is generally stable to a range of oxidizing and reducing agents. However, under specific conditions, transformations can occur. The tertiary amine is susceptible to oxidation to form an N-oxide, although this typically requires strong oxidizing agents like hydrogen peroxide or peroxy acids.

The ester group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4). The reduction would yield 2-methyl-2-(morpholin-4-yl)propan-1-ol.

Table 2: Potential Oxidation and Reduction Reactions

| Starting Material | Reagent | Product | Reaction Type |

| This compound | m-CPBA | Ethyl 2-methyl-2-(morpholin-4-yl)propanoate (B10868002) N-oxide | Oxidation |

| This compound | LiAlH4 | 2-methyl-2-(morpholin-4-yl)propan-1-ol | Reduction |

Mannich Reactions and Related Aminomethylation

Morpholine and its derivatives are frequently employed in Mannich reactions. researchgate.net The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. While this compound itself does not have an active hydrogen for direct participation as the acidic component, its precursor, morpholine, is a classic example of the amine component in such reactions. researchgate.net

The synthesis of various bioactive molecules utilizes morpholine in Mannich-type condensations to introduce the morpholinomethyl group. researchgate.net

Hydrolysis and Transesterification Processes

The ester functionality of this compound can undergo hydrolysis under either acidic or basic conditions to yield 2-methyl-2-(morpholin-4-yl)propanoic acid and ethanol. The steric hindrance around the carbonyl group, due to the two methyl groups on the alpha-carbon, may slow the rate of hydrolysis compared to less substituted esters.

Transesterification, the conversion of one ester to another, is also a feasible reaction. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group of the ester can be exchanged. For example, reaction with methanol (B129727) would yield mthis compound.

Role as a Precursor and Intermediate in Complex Organic Synthesis

Due to the limited specific literature on this compound, its direct application as a precursor in complex organic synthesis is not well-documented. However, compounds with similar structural motifs, such as α-amino esters, are valuable building blocks in medicinal chemistry and natural product synthesis.

The hydrolysis product, 2-methyl-2-(morpholin-4-yl)propanoic acid, could serve as a precursor for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives. These derivatives could then be used in the construction of more complex molecular architectures. For instance, quinoline (B57606) derivatives, which are important in medicinal chemistry, can be synthesized from precursors that undergo intramolecular cyclization and other transformations. nih.govmdpi.com The morpholine moiety is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Ethyl 2 Methyl 2 Morpholin 4 Ylpropanoate Analogues

Impact of Structural Modifications on Molecular Properties

The introduction of substituents on either the propanoate chain or the morpholine (B109124) ring can induce significant steric and electronic effects that dictate molecular interactions.

Propanoate Chain Modifications: The α,α-disubstituted nature of the propanoate core, with its two methyl groups, creates a sterically hindered environment. Replacing these methyl groups with larger alkyl chains would increase steric bulk, which could influence how the molecule fits into a binding pocket. Conversely, smaller substituents might allow for greater conformational freedom. Electronically, the ester group is an important feature. Modification of the ethyl group to other alkyl or aryl groups can alter the electronic distribution across the ester moiety, potentially influencing its susceptibility to hydrolysis and its ability to act as a hydrogen bond acceptor.

Morpholine Ring Modifications: Substitutions on the carbon atoms of the morpholine ring can also impart significant steric and electronic changes. For instance, introducing bulky, non-polar substituents could enhance hydrophobic interactions with a target protein. In contrast, adding polar groups like hydroxyls or amines could introduce new hydrogen bonding opportunities. The electronic nature of these substituents can also affect the pKa of the morpholine nitrogen, which is a key determinant of the molecule's ionization state at physiological pH. nih.gov

To illustrate these principles, consider the hypothetical data in the table below, which shows how modifications to a core structure can influence a hypothetical binding affinity.

| Compound | R1 (at propanoate α-position) | R2 (at morpholine C-5) | Hypothetical Binding Affinity (IC50, nM) |

| Parent | Methyl | H | 100 |

| Analogue 1 | Ethyl | H | 150 |

| Analogue 2 | H | Methyl | 80 |

| Analogue 3 | Methyl | Hydroxyl | 50 |

This table is for illustrative purposes to demonstrate steric and electronic principles and does not represent real experimental data for Ethyl 2-methyl-2-morpholin-4-ylpropanoate analogues.

The linkage between the morpholine nitrogen and the quaternary carbon of the propanoate chain allows for rotation. The steric hindrance provided by the gem-dimethyl groups can restrict this rotation, leading to a more defined set of low-energy conformations. Computational studies on related α,α-disubstituted amino acids have shown that the presence of two substituents on the α-carbon significantly constrains the peptide backbone, favoring specific secondary structures. nih.gov A similar principle would apply here, where the gem-dimethyl groups influence the spatial orientation of the morpholine ring relative to the propanoate moiety.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter in drug design, affecting solubility, permeability, and metabolism. The morpholine ring itself is considered to have a balanced hydrophilic-lipophilic character. sci-hub.se

Structural modifications can be strategically employed to fine-tune the lipophilicity of this compound analogues.

Increasing Lipophilicity: Introducing non-polar, aliphatic, or aromatic substituents on the morpholine ring or extending the length of the ester's alkyl chain would generally increase the LogP value.

Decreasing Lipophilicity: Incorporating polar functional groups, such as hydroxyls or amides, would increase the molecule's polarity and lower its LogP. Replacing the ester with a more polar bioisostere, like a carboxylic acid or a tetrazole, would also significantly increase hydrophilicity. nih.gov

The following interactive table illustrates how such modifications could theoretically impact the calculated LogP (cLogP) of the parent compound.

| Modification | Position | Substituent | Predicted cLogP Change |

| Elongate ester chain | Propanoate | Isopropyl ester | Increase |

| Add polar group | Morpholine C-5 | -OH | Decrease |

| Add non-polar group | Morpholine C-5 | -CH3 | Increase |

| Replace ester | Propanoate | Carboxylic acid | Significant Decrease |

This table is for illustrative purposes and the predicted changes are based on general medicinal chemistry principles.

Rational Design Strategies for Modulating Molecular Interactions

Building upon the understanding of how structural changes affect molecular properties, rational design strategies can be employed to create analogues of this compound with desired interaction profiles for biological targets.

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For analogues of this compound, key pharmacophoric features would likely include:

A hydrogen bond acceptor (the oxygen of the morpholine ring and the carbonyl oxygen of the ester).

A basic nitrogen atom (the morpholine nitrogen), which would likely be protonated at physiological pH.

Hydrophobic features (the ethyl group of the ester and the gem-dimethyl groups).

The morpholine ring and the α,α-disubstituted propanoate core together form a robust molecular scaffold. nih.gov This scaffold serves as a template upon which various functional groups can be placed to probe the chemical space of a target's binding site. By systematically altering the substituents, one can map the regions of the binding site that favor hydrophobic, hydrophilic, or hydrogen-bonding interactions, thereby elucidating the optimal pharmacophore for a given biological activity. acs.orgresearchgate.net

In the context of discovering new chemical probes or drug leads, a compound like this compound could serve as a starting point or "hit." The process of transforming this hit into a potent and selective "lead" compound involves iterative cycles of design, synthesis, and testing.

Lead Generation: Initial screening of a compound library might identify the parent molecule as having a desirable, albeit weak, biological effect. The first step in lead generation would be to synthesize a small, diverse set of analogues with simple modifications to explore the initial SAR. For example, one might prepare the corresponding methyl, propyl, and benzyl (B1604629) esters to understand the influence of the ester group size.

Lead Optimization: Once a promising lead is identified, the optimization phase aims to refine its properties. This involves making more subtle and strategic modifications to enhance potency, selectivity, and other desirable characteristics. For example, if initial studies suggest that a hydrogen bond is important for activity, analogues with additional hydrogen bond donors or acceptors could be designed. Bioisosteric replacement is a common strategy in lead optimization, where a functional group is replaced by another with similar steric and electronic properties to improve pharmacokinetic properties without sacrificing potency. nih.gov For instance, the ester group could be replaced with an amide to enhance metabolic stability.

The principles of lead optimization are guided by the SAR data gathered during the lead generation phase, often aided by computational modeling to predict the effects of proposed modifications.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

A comprehensive search of the scientific literature did not yield specific chemoinformatics or Quantitative Structure-Activity Relationship (QSAR) modeling studies focused directly on this compound or a closely related series of its analogues. Research in this specific area appears to be limited or not publicly available.

However, it is possible to discuss the general principles of how chemoinformatics and QSAR modeling would be applied to a compound series like the analogues of this compound, based on studies of other morpholine-containing compounds. These computational techniques are crucial in modern drug discovery for systematically exploring structure-activity relationships, predicting the biological activity of novel compounds, and optimizing lead structures.

In a typical QSAR study for a series of this compound analogues, the following steps would be undertaken:

Data Set Compilation: A dataset of analogues would be compiled where the core structure of 2-methyl-2-morpholin-4-ylpropanoate is systematically modified. For each analogue, a specific biological activity (e.g., inhibitory concentration IC₅₀, binding affinity Kᵢ) against a particular biological target would be experimentally determined.

Molecular Descriptor Calculation: For each analogue in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and properties, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Physicochemical properties: These include parameters like lipophilicity (logP), molar refractivity, and polarizability.

Model Development: A mathematical model would then be developed to establish a correlation between the calculated molecular descriptors (independent variables) and the experimental biological activity (dependent variable). Various statistical and machine learning methods could be employed for this purpose, such as:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

For instance, a hypothetical QSAR study on a series of this compound analogues might reveal that specific steric and electronic features are critical for activity. A simplified, hypothetical data table for such a study is presented below to illustrate the concept.

Hypothetical Data for a QSAR Study of this compound Analogues

| Compound ID | R1-Substituent | R2-Substituent | Biological Activity (IC₅₀, µM) | LogP | Molecular Weight |

|---|---|---|---|---|---|

| 1 | H | H | 10.5 | 2.1 | 215.28 |

| 2 | CH₃ | H | 8.2 | 2.5 | 229.31 |

| 3 | Cl | H | 5.1 | 2.8 | 249.72 |

| 4 | H | OCH₃ | 12.3 | 1.9 | 245.28 |

Based on such data, a QSAR model could be generated. A hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.5 * LogP + 0.01 * Molecular Weight - 0.2 * [Presence of R2-OCH₃] + constant

This hypothetical equation would suggest that increasing lipophilicity (LogP) and molecular weight are beneficial for the activity of these analogues, while the presence of a methoxy (B1213986) group at the R2 position is detrimental.

Chemoinformatic tools would also be instrumental in analyzing the chemical space of the designed analogues, ensuring structural diversity, and filtering out compounds with undesirable predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. While specific research findings on this compound are not available, the established principles of chemoinformatics and QSAR modeling provide a clear framework for the rational design and optimization of its analogues in future drug discovery efforts.

Computational and Theoretical Investigations of Ethyl 2 Methyl 2 Morpholin 4 Ylpropanoate

Quantum Chemical Calculations and Electronic Structure Analysis

There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock methods, applied to Ethyl 2-methyl-2-morpholin-4-ylpropanoate. As a result, information regarding its electronic properties, including molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and charge distribution, remains uncharacterized in the scientific literature. Such studies would be essential for understanding the molecule's intrinsic reactivity and stability.

Molecular Docking Studies for Biomolecular Interactions

There are no published molecular docking studies that specifically investigate the interaction of this compound with any biological targets. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein or enzyme. The absence of this data means there are no computational predictions regarding its potential mechanism of action or its affinity for any known biomolecular receptors.

Predictive Modeling for Biological Activity

No predictive models for the biological activity of this compound, such as Quantitative Structure-Activity Relationship (QSAR) models, were found. These models use the chemical structure of a compound to predict its biological effects. While general predictive modeling for compound bioactivity is a common approach in drug discovery, no specific applications of this methodology to this compound have been reported.

Mechanistic Biological Studies of Ethyl 2 Methyl 2 Morpholin 4 Ylpropanoate and Its Derivatives

Enzyme Kinetics and Inhibition/Activation Mechanisms (In Vitro Studies)

In vitro enzymatic assays are crucial for elucidating the direct molecular interactions of a compound. While specific kinetic data for Ethyl 2-methyl-2-morpholin-4-ylpropanoate is not documented in available literature, studies on analogous structures suggest that morpholine (B109124) derivatives can act as inhibitors of various enzymes.

Investigations of Metabolic Pathway Modulation

The modulation of metabolic pathways by small molecules is a key area of drug discovery. Research on various morpholine derivatives indicates their potential to interfere with metabolic processes. For instance, certain morpholine-containing compounds have been evaluated for their ability to inhibit enzymes involved in lipid metabolism. Although direct studies on this compound are absent, this precedent suggests a potential avenue for future research into its effects on metabolic pathways.

Specific Enzyme Target Identification (e.g., Acetylcholinesterase, VEGFR2, DNA synthesis enzymes)

The identification of specific enzyme targets is fundamental to understanding a compound's mechanism of action. For various morpholine derivatives, a range of enzyme targets have been identified. For example, some have shown inhibitory activity against cholinesterases, which are key enzymes in the nervous system. nih.gov Other studies have explored the impact of morpholine-based compounds on kinases involved in cell signaling, such as VEGFR2, and enzymes critical for DNA synthesis, which are often targets in cancer therapy. The specific enzyme targets of this compound remain to be elucidated through direct experimental investigation.

Interaction with Biological Macromolecules and Cellular Signaling Pathways (In Vitro/In Vivo Models)

The biological effects of a compound are often mediated through its interaction with macromolecules and the subsequent modulation of cellular signaling pathways.

Receptor Binding Studies and Selectivity Profiling (e.g., Neurotransmitter Systems)

Receptor binding assays are essential for determining the affinity and selectivity of a compound for various receptors. Studies on certain morpholine derivatives have revealed interactions with neurotransmitter systems, suggesting potential applications in neurological disorders. The binding profile of this compound at various receptors has not been publicly reported, and such studies would be necessary to determine its potential neuropharmacological activity.

Cellular Pathway Analysis (e.g., Cell Growth, Apoptosis, Gene Expression in Research Models)

Analysis of cellular pathways provides insight into the functional consequences of a compound's molecular interactions. Research on various morpholine derivatives has demonstrated effects on fundamental cellular processes. For example, some compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. The impact of this compound on cell growth, apoptosis, and gene expression would require dedicated cellular and molecular biology studies.

Phenotypic Screening in Model Organisms (Non-Human)

Phenotypic screening in model organisms can uncover the systemic effects of a compound and suggest potential therapeutic applications. While there is no specific information available regarding the phenotypic screening of this compound in non-human model organisms, this approach remains a valuable tool in drug discovery to identify novel biological activities of uncharacterized molecules.

In Vitro Cell-Based Assays (e.g., Murine Melanoma Cell Lines, HepG-2)

Direct studies investigating the in vitro effects of this compound on murine melanoma cell lines or the human hepatocellular carcinoma cell line, HepG-2, have not been identified in the available scientific literature. However, the broader class of morpholine derivatives has been the subject of anticancer research.

For instance, a study on novel 2-morpholino-4-anilinoquinoline derivatives revealed their potential as antitumor agents against the HepG2 cell line. nih.govrsc.org In this research, several synthesized compounds demonstrated significant cytotoxic effects. Notably, the viability of HepG2 cells decreased as the concentration of the tested compounds increased. nih.gov

Three of the most potent compounds in this series, designated 3c , 3d , and 3e , exhibited IC₅₀ values of 11.42, 8.50, and 12.76 μM, respectively. nih.gov Mechanistic investigations indicated that these compounds could arrest the cell cycle at the G0/G1 phase, thereby inhibiting the proliferation of HepG2 cells. Furthermore, compound 3e was highlighted for its selectivity against cancer cells and its ability to significantly inhibit cell migration and adhesion, which are crucial processes in tumor metastasis. nih.gov

These findings underscore the potential of the morpholine scaffold as a component in the design of new anticancer agents. However, it is important to emphasize that these results pertain to derivatives and not to this compound itself.

Interactive Data Table: Cytotoxic Activity of 2-morpholino-4-anilinoquinoline Derivatives against HepG2 Cells

| Compound | IC₅₀ (μM) |

|---|---|

| 3c | 11.42 |

| 3d | 8.50 |

| 3e | 12.76 |

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected 2-morpholino-4-anilinoquinoline derivatives on the HepG2 cell line, as reported in the cited literature. nih.gov

Animal Models for Mechanistic Insights (e.g., Neuroprotection in Chemotherapy-Induced Neuropathy Models)

Specific studies employing this compound in animal models to investigate mechanistic insights, particularly for neuroprotection in chemotherapy-induced neuropathy, are not found in the reviewed literature.

Nonetheless, research on derivatives of the closely related compound, Ethyl 2-morpholin-4-ylpropanoate , has indicated potential neuroprotective effects. A particular study highlighted that derivatives of this compound showed significant protective effects against neuronal damage in models of neuropathy induced by the chemotherapeutic agent paclitaxel . These findings suggest a potential therapeutic avenue for mitigating the neurotoxic side effects of certain cancer treatments.

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant, often dose-limiting, side effect of various anticancer drugs, including taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vincristine ). nih.govnih.gov Animal models are instrumental in exploring the underlying mechanisms of CIPN and in the preclinical evaluation of potential neuroprotective therapies. nih.gov These models typically replicate the clinical symptoms of neuropathy, such as sensory abnormalities, in rodents following the administration of chemotherapeutic agents. nih.gov Histopathological examination in these models can reveal peripheral nerve damage, providing a basis for assessing the efficacy of neuroprotective compounds. nih.gov

While the neuroprotective findings for derivatives of Ethyl 2-morpholin-4-ylpropanoate are encouraging, it is crucial to note that this research did not directly assess this compound. Therefore, its potential efficacy in this context remains to be investigated.

Future Directions and Advanced Research Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The conventional drug discovery pipeline is a long, expensive, and often inefficient process. nih.gov Artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools to revolutionize this landscape by introducing predictive power and efficiency. mdpi.com For morpholine-containing compounds, these computational approaches offer several avenues for accelerated discovery and optimization.

Furthermore, generative AI models are now capable of de novo drug design—creating entirely new molecular structures tailored to specific therapeutic profiles. mdpi.comastrazeneca.com By providing a desired set of properties, such as target affinity and improved solubility, these algorithms can propose novel morpholine-based compounds that chemists can then synthesize. nih.gov AI is also being applied to retrosynthetic analysis, helping to devise the most efficient chemical pathways for producing these new molecules. acs.org

Table 1: Applications of AI/ML in Morpholine (B109124) Compound Discovery

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | High-throughput computational screening of virtual libraries to identify "hit" compounds with potential biological activity. | Rapidly identifies promising candidates from millions of possibilities. mdpi.com |

| QSAR/QSPR Modeling | Predicts biological activity (QSAR) and physicochemical properties (QSPR) based on molecular structure. | Optimizes compounds for efficacy and drug-like properties like solubility and permeability. nih.gov |

| ADME/T Prediction | Models Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new chemical entities. | Reduces late-stage failures by identifying compounds with poor pharmacokinetic or toxicity profiles early on. mdpi.commdpi.com |

| De Novo Design | Generative algorithms design novel molecules from scratch with desired therapeutic characteristics. | Creates innovative chemical scaffolds beyond existing templates, expanding the accessible chemical space. astrazeneca.com |

| Synthetic Route Planning | AI predicts optimal and efficient reaction pathways for the synthesis of target molecules. | Accelerates the "Make" phase of the discovery cycle and reduces chemical waste. acs.org |

Development of Novel Analytical Techniques for Structural and Mechanistic Elucidation

The accurate identification and quantification of amino acid derivatives and other polar molecules in complex biological matrices present a significant analytical challenge. researchgate.netnih.gov Due to their high polarity, low volatility, and frequent lack of a strong chromophore, these compounds often require specialized techniques for sensitive detection. nih.gov Future research on Ethyl 2-methyl-2-morpholin-4-ylpropanoate and its metabolites will benefit from novel analytical methods designed to overcome these hurdles.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is a cornerstone of modern bioanalysis. rsc.org Innovation in this area is focused on pre-column derivatization, a process that chemically modifies the target analyte to improve its chromatographic behavior and detection sensitivity. fbise.edu.pk Novel derivatization agents are being developed to react with multiple functional groups simultaneously. For a molecule like this compound, this could involve targeting the tertiary amine of the morpholine ring to enhance ionization efficiency for mass spectrometry. rsc.org

Advanced chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) offer an alternative to traditional reversed-phase HPLC. HILIC is particularly well-suited for highly polar compounds, sometimes allowing for their direct analysis without the need for derivatization. researchgate.net Combining HILIC with high-resolution mass spectrometry enables precise structural elucidation and the ability to track metabolic pathways and reaction mechanisms in detail.

Table 2: Comparison of Analytical Techniques for Polar Molecule Elucidation

| Technique | Principle | Advantages for Morpholine Derivatives | Challenges |

|---|---|---|---|

| LC-MS/MS with Derivatization | Chemical modification of the analyte prior to separation and mass analysis. | Greatly enhances sensitivity and chromatographic peak shape. fbise.edu.pk | Can be time-consuming; potential for side-reactions. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase and a partially aqueous mobile phase to retain polar compounds. | Excellent for direct analysis of polar molecules; complementary to reversed-phase LC. researchgate.net | Sensitive to mobile phase composition and sample matrix effects. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation based on electrophoretic mobility in a capillary, coupled to MS. | High separation efficiency and requires very small sample volumes. researchgate.net | Lower concentration sensitivity compared to LC-MS for some analytes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides definitive structural information without the need for standards. | Relatively low sensitivity compared to mass spectrometry. |

Exploration of Emerging Applications in Chemical Biology and Material Science

The morpholine heterocycle is a versatile building block, leading to its incorporation in a wide array of functional molecules. e3s-conferences.org The unique physicochemical properties it imparts—such as improved aqueous solubility and metabolic stability—make it highly valuable in both biological and material science contexts. nih.gov

In Chemical Biology: The morpholine scaffold is central to the field of antisense therapeutics. Morpholino oligonucleotides (PMOs) are synthetic nucleic acid analogs where the standard ribose sugar is replaced by a morpholine ring. wikipedia.orgresearchgate.net This modification creates a charge-neutral backbone that is resistant to degradation by cellular enzymes, allowing it to effectively block gene expression by sterically hindering mRNA translation or splicing. wikipedia.org Several PMO-based drugs have received FDA approval, highlighting the profound impact of the morpholine structure in treating genetic diseases. nih.gov While this compound is not a PMO, its core structure is part of this important class of therapeutic agents.

In Material Science: The applications of morpholine derivatives are expanding into the realm of functional materials. Researchers have developed responsive hydrogels functionalized with morpholino oligonucleotides. These "smart" materials can change their physical properties, such as swelling, in response to specific molecular targets, giving them potential for use in biosensors and targeted drug delivery systems. nih.gov Beyond biotech, morpholine derivatives are widely used as corrosion inhibitors for metals, emulsifiers in waxes and polishes, and as catalysts in chemical manufacturing, demonstrating their industrial utility. e3s-conferences.orgchemicalbook.com The dual functionality of this compound (a tertiary amine and an ester) makes it a candidate for investigation as a monomer in polymerization reactions or as a building block for creating novel functional coatings and materials.

Table 3: Emerging Applications of Morpholine-Containing Compounds

| Field | Application | Description | Reference Compound Class |

|---|---|---|---|

| Chemical Biology | Antisense Therapeutics | Morpholino oligonucleotides (PMOs) are used to modulate gene expression for treating genetic disorders. wikipedia.orgnih.gov | Phosphorodiamidate Morpholino Oligomers |

| Medicinal Chemistry | Privileged Scaffold | The morpholine ring is incorporated into drug candidates to improve pharmacokinetic properties. researchgate.netnih.gov | Linezolid, Gefitinib |

| Material Science | Responsive Hydrogels | Morpholino-functionalized polymers create smart materials for sensing and drug delivery applications. nih.gov | Oligomorpholino-polyacrylamide |

| Industrial Chemistry | Corrosion Inhibition | Morpholine and its derivatives form a protective film on metal surfaces to prevent corrosion. chemicalbook.com | Morpholine |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methyl-2-morpholin-4-ylpropanoate?

The synthesis typically involves reacting morpholine with a substituted propanoic acid derivative under controlled conditions. For example, analogous compounds like 2-Methyl-2-(morpholin-4-yl)propanoic acid hydrochloride are synthesized via nucleophilic substitution between morpholine and 2-methylpropanoic acid in dichloromethane at 0–25°C . For ester derivatives like this compound, esterification using coupling agents (e.g., HATU) or acid-catalyzed conditions may be employed, similar to methods for chromen-7-yloxypropanoate esters . Post-synthesis, purification via column chromatography or recrystallization is recommended.

Q. How is the compound characterized spectroscopically?

Key techniques include:

- NMR : H and C NMR to confirm the morpholine ring integration (e.g., δ ~3.6 ppm for N-CH protons) and ester carbonyl (~170 ppm in C) .

- IR : Stretching vibrations for ester C=O (~1740 cm) and morpholine C-N (~1100 cm) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] for CHNO) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Reagent Selection : Use of NaBHCN for reductive amination (as in Scheme 1 of morpholine derivatives) improves selectivity and reduces side reactions .

- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .

- Catalysis : Acidic catalysts (e.g., HCl) in esterification steps can accelerate reaction rates .

- Contradictions : Competing hydrolysis of the ester group may occur under basic conditions; pH monitoring during aqueous workup is critical .

Q. How does the morpholine ring's conformation influence the compound's reactivity?

The chair conformation of the morpholine ring (determined via X-ray crystallography) affects steric accessibility. Puckering parameters (e.g., Cremer-Pople analysis) reveal deviations from planarity, influencing nucleophilic attack sites . For example, axial substituents on the morpholine nitrogen may hinder interactions with enzyme active sites in biochemical assays . Computational modeling (DFT) can predict preferred conformers and their electronic profiles .

Q. What role does the compound play in enzyme inhibition studies?

The morpholine-ester structure mimics transition states in hydrolytic enzymes. For instance:

- Esterase Inhibition : The compound acts as a competitive inhibitor by binding to the catalytic serine residue, as seen in acetylcholinesterase assays .

- Kinetic Analysis : values are determined via Lineweaver-Burk plots under varying substrate concentrations .

- Contradictions : Substitutions on the propanoate chain (e.g., halogenation) may enhance or reduce inhibitory potency, requiring structure-activity relationship (SAR) studies .

Methodological Notes

- Crystallography : Use SHELXL for refining single-crystal data (twinning detection via BASF parameter) .

- Synthetic Optimization : Screen reaction temperatures (0–60°C) and solvent polarities to balance yield and purity .

- Biological Assays : Include positive controls (e.g., donepezil for acetylcholinesterase) to validate inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.